molecular formula C28H31ClF2N6O2 B12404615 1-[(2R,5S)-4-[6-chloro-2-[3-(dimethylamino)azetidin-1-yl]-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one

1-[(2R,5S)-4-[6-chloro-2-[3-(dimethylamino)azetidin-1-yl]-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one

Cat. No.: B12404615
M. Wt: 557.0 g/mol
InChI Key: BRUZWIBJXKKLSL-CVEARBPZSA-N
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Description

1-[(2R,5S)-4-[6-chloro-2-[3-(dimethylamino)azetidin-1-yl]-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,5S)-4-[6-chloro-2-[3-(dimethylamino)azetidin-1-yl]-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. The synthetic route may include:

    Step 1: Formation of the quinazoline core through cyclization reactions.

    Step 2: Introduction of the chloro and fluoro substituents via halogenation reactions.

    Step 3: Attachment of the azetidinyl and dimethylamino groups through nucleophilic substitution reactions.

    Step 4: Coupling of the piperazine ring and the propenone moiety through condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are selected to facilitate specific transformations and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,5S)-4-[6-chloro-2-[3-(dimethylamino)azetidin-1-yl]-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

    Condensation: Formation of new carbon-carbon or carbon-nitrogen bonds through condensation reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxy groups may yield quinones, while reduction of carbonyl groups may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique chemical properties.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2R,5S)-4-[6-chloro-2-[3-(dimethylamino)azetidin-1-yl]-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact mechanism depends on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2R,5S)-4-[6-chloro-2-[3-(dimethylamino)azetidin-1-yl]-8-fluoroquinazolin-4-yl]-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one
  • 1-[(2R,5S)-4-[6-chloro-2-[3-(dimethylamino)azetidin-1-yl]-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one

Uniqueness

The uniqueness of 1-[(2R,5S)-4-[6-chloro-2-[3-(dimethylamino)azetidin-1-yl]-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H31ClF2N6O2

Molecular Weight

557.0 g/mol

IUPAC Name

1-[(2R,5S)-4-[6-chloro-2-[3-(dimethylamino)azetidin-1-yl]-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C28H31ClF2N6O2/c1-6-22(39)36-11-16(3)37(12-15(36)2)27-18-10-19(29)23(24-20(30)8-7-9-21(24)38)25(31)26(18)32-28(33-27)35-13-17(14-35)34(4)5/h6-10,15-17,38H,1,11-14H2,2-5H3/t15-,16+/m1/s1

InChI Key

BRUZWIBJXKKLSL-CVEARBPZSA-N

Isomeric SMILES

C[C@@H]1CN([C@H](CN1C(=O)C=C)C)C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F)N5CC(C5)N(C)C

Canonical SMILES

CC1CN(C(CN1C(=O)C=C)C)C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F)N5CC(C5)N(C)C

Origin of Product

United States

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